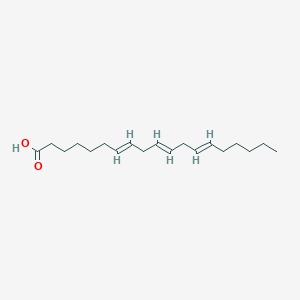

cis-7,10,13-Nonadecatrienoic acid

CAS No.:

Cat. No.: VC13832098

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H32O2 |

|---|---|

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | (7E,10E,13E)-nonadeca-7,10,13-trienoic acid |

| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10,12-13H,2-5,8,11,14-18H2,1H3,(H,20,21)/b7-6+,10-9+,13-12+ |

| Standard InChI Key | JYQOUGMXXGSUEX-YHTMAJSVSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

| SMILES | CCCCCC=CCC=CCC=CCCCCCC(=O)O |

| Canonical SMILES | CCCCCC=CCC=CCC=CCCCCCC(=O)O |

Introduction

Structural and Chemical Characterization of cis-7,10,13-Hexadecatrienoic Acid

Molecular Identity and Nomenclature

cis-7,10,13-Hexadecatrienoic acid, also known as roughanic acid, is an omega-3 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol . Its systematic IUPAC name is (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid, reflecting the three cis-configured double bonds at positions 7, 10, and 13 . The compound’s SMILES notation is CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O, which encodes the geometry and spacing of its unsaturated bonds .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆O₂ | |

| Molecular Weight | 250.38 g/mol | |

| IUPAC Name | (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | |

| CAS Registry Number | 7561-64-0 | |

| InChIKey | KBGYPXOSNDMZRV-PDBXOOCHSA-N |

Spectroscopic and Chromatographic Data

Gas chromatography (GC) analyses using non-polar columns, such as DB-5, reveal a retention index (RI) of 1989 under helium carrier gas at a temperature ramp of 4°C/min . The collision cross-section (CCS) measured via trapped ion mobility spectrometry (TIMS) is 160.8 Ų for the deprotonated ion [M-H]⁻ . These metrics are critical for identifying the compound in complex biological matrices.

Biosynthesis and Natural Occurrence

Metabolic Pathways

As an omega-3 fatty acid, cis-7,10,13-hexadecatrienoic acid is synthesized through alternating desaturation and elongation reactions from α-linolenic acid (ALA, 18:3n-3) in plants and microorganisms . The enzyme Δ6-desaturase introduces the first double bond at position 7, followed by elongation to form an 18-carbon intermediate. Subsequent desaturation at positions 10 and 13 yields the final structure .

Ecological Distribution

This fatty acid is predominantly found in marine algae, bryophytes, and select angiosperms. For example, it constitutes up to 12% of total fatty acids in the green alga Chlamydomonas reinhardtii, serving as a precursor for longer-chain PUFAs like eicosapentaenoic acid (EPA) . Its presence in terrestrial plants, such as species of Stachys, has been documented via GC-MS analyses of essential oils .

Physicochemical Properties and Reactivity

Stability and Degradation

The trienoic structure renders cis-7,10,13-hexadecatrienoic acid susceptible to oxidation, particularly under light or heat. Autoxidation generates hydroperoxides and secondary products like malondialdehyde, which are implicated in lipid peroxidation cascades . Stabilization requires storage at -20°C under inert gas to minimize free radical formation.

Solubility and Partitioning

With a logP (octanol-water partition coefficient) estimated at 5.2, the compound is highly lipophilic, favoring membrane incorporation over aqueous solubility . This property underpins its role in modulating lipid bilayer fluidity in organellar membranes .

Biological Functions and Applications

Role in Membrane Biophysics

The three cis double bonds introduce kinks in the hydrocarbon chain, reducing packing density and enhancing membrane fluidity. In chloroplasts, this fluidity facilitates electron transport efficiency during photosynthesis .

Signaling and Inflammation Modulation

cis-7,10,13-Hexadecatrienoic acid serves as a substrate for lipoxygenases (LOX), producing oxylipins that regulate plant defense responses . In mammalian systems, derivatives of this fatty acid exhibit anti-inflammatory activity by suppressing NF-κB signaling .

Table 2: Biological Activities

| Activity | Mechanism | Model System |

|---|---|---|

| Anti-inflammatory | NF-κB inhibition | Murine macrophages |

| Membrane fluidization | Disruption of lipid packing | Chloroplasts |

| Oxylipin precursor | Lipoxygenase substrate | Arabidopsis |

Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

As evidenced by NIST data, GC-MS with a DB-5 column (30 m × 0.25 mm × 0.25 μm) resolves cis-7,10,13-hexadecatrienoic acid at 1989 RI under programmed heating (60–220°C at 4°C/min) . Characteristic ions include m/z 250 (molecular ion) and m/z 79 (allylic cleavage fragment) .

High-Resolution Mass Spectrometry (HRMS)

Orbitrap-based HRMS confirms the exact mass as 250.19328 Da (calc. for C₁₆H₂₆O₂), with a mass error <2 ppm . TIMS-derived CCS values further aid identification in untargeted lipidomics workflows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume